molecular formula C21H23F3N4O3 B255302 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Número de catálogo B255302
Peso molecular: 436.4 g/mol
Clave InChI: XCUBUHGHBHQVCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mecanismo De Acción

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one works by inhibiting the activity of BTK, a key enzyme involved in B-cell signaling pathways. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in various diseases. By inhibiting BTK, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can disrupt B-cell signaling and prevent the activation and proliferation of B cells, which may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been shown to have several biochemical and physiological effects. In cancer research, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been shown to induce apoptosis (cell death) in B-cell malignancies, and to inhibit the growth and proliferation of cancer cells. In autoimmune disorders, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been shown to reduce the production of inflammatory cytokines and to suppress the activation of immune cells. In inflammatory conditions, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been shown to reduce airway inflammation and to improve lung function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one for lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one also has good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration, which make it a viable option for in vivo studies. However, one of the limitations of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is its relatively short half-life, which may require frequent dosing in some experimental settings.

Direcciones Futuras

There are several future directions for the study of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one. In cancer research, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one could be further studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy and reduce the risk of drug resistance. In autoimmune disorders, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one could be studied in more specific disease models to better understand its mechanism of action and potential therapeutic applications. In inflammatory conditions, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one could be studied in more diverse patient populations to assess its safety and efficacy in different disease settings. Overall, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one represents a promising avenue for the development of novel therapeutics in various diseases.

Métodos De Síntesis

The synthesis of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves several steps, including the reaction of 4-(diethylamino)benzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of trifluoromethyl isocyanate and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification processes. The synthesis method of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Aplicaciones Científicas De Investigación

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has also been studied in autoimmune disorders, such as rheumatoid arthritis and lupus, where it has demonstrated anti-inflammatory effects. Additionally, 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been studied in inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential for reducing airway inflammation and improving lung function.

Propiedades

Nombre del producto

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Fórmula molecular

C21H23F3N4O3

Peso molecular

436.4 g/mol

Nombre IUPAC

6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C21H23F3N4O3/c1-3-28(4-2)15-9-7-13(8-10-15)17-16(18(29)14-6-5-11-25-12-14)20(31,21(22,23)24)27-19(30)26-17/h5-12,16-17,31H,3-4H2,1-2H3,(H2,26,27,30)

Clave InChI

XCUBUHGHBHQVCH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3

SMILES canónico

CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.